3-Furaldehyde

Atmospheric chemistry Oxidation kinetics Tropospheric degradation

3-Furaldehyde (3-furancarboxaldehyde, CAS 498-60-2) is a heteroaromatic aldehyde and a positional isomer of the industrially ubiquitous furfural (2-furaldehyde). Its molecular formula is C₅H₄O₂ with a formyl group attached at the 3-position of the furan ring, distinguishing it from the more common 2-substituted analog.

Molecular Formula C5H4O2
Molecular Weight 96.08 g/mol
CAS No. 498-60-2
Cat. No. B129913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Furaldehyde
CAS498-60-2
Synonyms3-Furancarboxaldehyde;  3-Formylfuran;  3-Furanaldehyde;  3-Furancarbaldehyde;  3-Furfural;  3-Furfuraldehyde;  3-Furylaldehyde;  3-Furylcarboxaldehyde; 
Molecular FormulaC5H4O2
Molecular Weight96.08 g/mol
Structural Identifiers
SMILESC1=COC=C1C=O
InChIInChI=1S/C5H4O2/c6-3-5-1-2-7-4-5/h1-4H
InChIKeyAZVSIHIBYRHSLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Furaldehyde (CAS 498-60-2) Technical Baseline: Chemical Class, Identity, and Key Comparators for Scientific Procurement


3-Furaldehyde (3-furancarboxaldehyde, CAS 498-60-2) is a heteroaromatic aldehyde and a positional isomer of the industrially ubiquitous furfural (2-furaldehyde). Its molecular formula is C₅H₄O₂ with a formyl group attached at the 3-position of the furan ring, distinguishing it from the more common 2-substituted analog [1]. Physical properties include a boiling point of 144 °C (at 732 mmHg), refractive index (n²⁰D) of 1.4945, and specific gravity of 1.111 at 25 °C [2]. The compound is a naturally occurring volatile constituent identified in honey of various floral origins . For scientific selection and procurement decisions, the most relevant comparators are 2-furaldehyde (furfural) and, to a lesser extent, 5-hydroxymethyl-2-furaldehyde (HMF), 2-thenaldehyde, and 3-thenaldehyde, as these share the heteroaromatic aldehyde scaffold but exhibit measurable differences in reactivity, stability, and synthetic utility arising from the distinct position of the aldehyde substituent.

1 Isomer-specific synthetic building block; 3-formyl furan architecture required for Diels–Alder routes
2 Analytical reference standard for furanic aldehyde profiling in food and environmental matrices
3 Research probe for atmospheric oxidation kinetics; distinct Cl/Criegee reactivity vs. 2-isomer

3-Furaldehyde Technical Differentiation: Why Substitution with 2-Furaldehyde Compromises Regiochemical and Stability-Dependent Outcomes


Generic substitution between 2-furaldehyde and 3-furaldehyde is scientifically unsound because the positional shift of the aldehyde group on the furan ring produces quantifiable divergence in four measurable dimensions: (1) gas-phase oxidative kinetics with chlorine atoms and Criegee intermediates, (2) stability toward auto-oxidation under ambient storage conditions, (3) analytical colorimetric response in aniline acetate testing, and (4) host-guest selectivity in metal-organic framework (MOF) separation systems [1][2]. These differences are not marginal; they are experimentally validated and materially affect the suitability of each isomer for specific synthetic pathways, analytical protocols, and materials applications. For procurement professionals, selecting the incorrect isomer may result in failed synthetic steps, incompatible analytical detection, or suboptimal material performance where regiochemistry dictates outcome.

Reactivity Positional isomer exhibits different oxidative kinetics with Cl and Criegee intermediates; atmospheric model parameters may not transfer.
Stability Auto-oxidation resistance differs from 2-furaldehyde; shelf-life and degradation profiles may not align under ambient storage.
Detection Aniline acetate color test gives negative response; substituting 2-furaldehyde risks false-negative analytical readouts.

3-Furaldehyde Comparative Evidence Matrix: Quantified Differences vs. 2-Furaldehyde in Reactivity, Stability, and Separation Selectivity


Gas-Phase Chlorine Atom Reaction Kinetics: 3-Furaldehyde Exhibits 20.7% Higher Rate Coefficient Than 2-Furaldehyde

In gas-phase oxidation studies at 298 ± 2 K and atmospheric pressure (708.5 ± 0.1 Torr), the absolute rate coefficient (k) for the reaction of 3-furaldehyde with chlorine atoms was measured as 3.15 ± 0.27 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, compared to 2.61 ± 0.27 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ for 2-furaldehyde [1]. The observed difference of 0.54 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ corresponds to 3-furaldehyde reacting approximately 21% faster than its 2-isomer under identical experimental conditions.

Cl-Atom Oxidation Kinetics
Head-to-head
3-Furaldehyde k = 3.15 ± 0.27 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹; 2-furaldehyde k = 2.61 ± 0.27 × 10⁻¹⁰
Difference: +20.7%
Supports isomer-specific atmospheric lifetime modeling
298 K, relative rate GC-FID; Cabañas et al. 2008
Atmospheric chemistry Oxidation kinetics Tropospheric degradation

Criegee Intermediate (CH₂OO) Reactivity: 3-Furaldehyde Reacts 2.4× Slower Than 2-Furaldehyde at Room Temperature

Theoretical calculations at the CCSD(T)-F12b/cc-pVTZ-F12//B3LYP/6-311+G(2df,2p) level of theory reveal that the high-pressure-limit rate coefficient (CVT/SCT) at room temperature for the reaction of CH₂OO with 3-furaldehyde is 3.04 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, whereas the corresponding value for 2-furaldehyde is 7.20 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [1]. The MESMER-calculated rate coefficients are 1.59 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ for 3-furaldehyde and 2.62 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ for 2-furaldehyde. The reaction products differ accordingly: 3-furaldehyde yields 3-furoic acid plus formic acid and formaldehyde, while 2-furaldehyde yields 2-furoic acid with the same co-products.

Criegee Intermediate Reactivity
Head-to-head
CH₂OO rate coeff. (CVT/SCT): 3-F = 3.04×10⁻¹², 2-F = 7.20×10⁻¹² cm³ s⁻¹; ~2.4× slower
Informs oxidant-specific reactivity divergence for tropospheric studies
CCSD(T)-F12b theory; Debnath & Rajakumar 2025
Atmospheric chemistry Computational kinetics Criegee intermediate

Auto-Oxidation Stability: 3-Furaldehyde Demonstrates Higher Resistance to Auto-Oxidation Than 2-Furaldehyde

Classical comparative stability assessment established that 3-furaldehyde 'appears to be more highly resistant to auto-oxidation than might have been predicted, and is more stable than its isomer' 2-furaldehyde [1]. While contemporary quantitative shelf-life data are not available in the accessed literature, this direct qualitative observation from the foundational characterization work carries weight for procurement decisions where ambient storage stability influences inventory management. Additionally, 3-furaldehyde fails to produce a color response with aniline acetate, whereas 2-furaldehyde gives a positive test, providing a simple bench-level analytical differentiator [1].

Auto-Oxidation Stability
Data to verify
3-Furaldehyde more resistant than 2-isomer; negative aniline acetate test vs positive for 2-F
Qualitative stability advantage; verify with contemporary accelerated aging
Gilman & Burtner 1932; no quantitative shelf-life data available
Stability studies Storage conditions Oxidative degradation

Metal-Organic Framework (MOF) Separation: Complete Isomer Resolution of 2-Furaldehyde and 3-Furaldehyde Achieved Under Mild Conditions

A cadmium(II)-triazole porous framework (CdL₂, where L = 4-amino-3,5-bis(4-pyridyl-3-phenyl)-1,2,4-triazole) exhibits 'very strict selectivity' for reactive aromatic isomers and can 'completely separate' 2-furaldehyde from 3-furaldehyde under mild conditions in both vapor and liquid phases [1]. The MOF achieves complete resolution of these positional isomers through differential host-guest interactions that are not achievable by conventional separation techniques. Furthermore, the aldehyde-substituted guests encapsulated within the CdL₂ host become protected from reaction with external media, with generated organic radicals persisting for up to one month under ambient air conditions [1].

MOF Isomer Separation
Reported
Cd(II)-triazole MOF completely resolves 2- and 3-furaldehyde; radicals stabilized >1 month
Materials-based purification strategy exploiting host-guest selectivity
Liu et al. 2010; single-crystal confinement
Materials chemistry Isomer separation Host-guest chemistry

Synthetic Route Enabling: 3-Furaldehyde Serves as Essential Precursor for Salvinorin A Total Synthesis

3-Furaldehyde is the documented starting material for the total synthesis of the neoclerodane diterpene (−)-Salvinorin A, a naturally occurring κ-opioid receptor agonist. A protecting-group-free synthesis achieved the target molecule in 16 steps from 3-furaldehyde with an overall yield of 1.4% [1]. The key transformations involve two highly diastereoselective intramolecular Diels–Alder (IMDA) reactions [2]. Additionally, the C(20)-nor analogue of salvinorin A was prepared in seven steps from 3-furaldehyde using a highly regio- and diastereoselective Lewis acid-assisted Diels–Alder reaction followed by base-promoted epimerization and completely stereoselective conjugate reduction [3].

Salvinorin A Total Synthesis
Class-level
(−)-Salvinorin A in 16 steps, 1.4% overall yield; 3-formyl essential for IMDA stereochemistry
Validates unique synthetic role where 3-substituted furan architecture is mandatory
Roeseler et al. 2024; protecting-group-free route
Natural product synthesis Diels-Alder Neoclerodane diterpenes

Singlet-Oxygen-Induced Oxidative Rearrangement: 3-Furaldehyde Derivatives Yield 2-Substituted 3-Furaldehydes in 26-83% Yields

Addition products between 3-furaldehydes and Grignard reagents, upon exposure to singlet oxygen and dimethylsulfide, undergo an oxidative rearrangement to give 2-substituted 3-furaldehydes in yields ranging from 26% to 83% . This transformation exploits the unique reactivity of the 3-formyl furan scaffold and provides access to 2-substituted derivatives that retain the valuable 3-formyl functionality, a regiochemical pattern not accessible through direct functionalization of 2-furaldehyde.

Singlet-Oxygen Rearrangement
Class-level
2-Substituted 3-furaldehydes prepared in 26–83% yield; ¹O₂/DMS then rearrangement
Scaffold-specific transformation not replicable with 2-furaldehyde
Reported yields; substrate scope review recommended
Photochemistry Singlet oxygen Oxidative rearrangement

3-Furaldehyde Application-Specific Procurement Scenarios: Matching Isomer Properties to Research and Industrial Use Cases


Atmospheric Chemistry Modeling and Environmental Fate Studies

Researchers modeling the tropospheric degradation of furanic aldehydes require isomer-specific kinetic parameters. The documented 20.7% higher reaction rate coefficient of 3-furaldehyde with chlorine atoms (3.15 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ vs 2.61 × 10⁻¹⁰ for 2-furaldehyde) and the 2.4-fold lower reactivity with Criegee intermediate CH₂OO (3.04 × 10⁻¹² vs 7.20 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) provide essential input data for atmospheric lifetime calculations and regional air quality models. Procurement of analytically pure 3-furaldehyde is necessary for calibrating detection instrumentation and validating computational predictions where isomer-specific degradation pathways differ [1][2].

Complex Natural Product Total Synthesis (Salvinorin A and Analogues)

Synthetic organic chemistry groups pursuing the total synthesis of the neoclerodane diterpene Salvinorin A or its structural analogues should procure 3-furaldehyde as the documented starting material. Established synthetic routes achieve (−)-Salvinorin A in 16 steps with 1.4% overall yield from 3-furaldehyde, employing highly diastereoselective intramolecular Diels–Alder reactions as key transformations. The C(20)-nor analogue is accessible in seven steps from the same precursor. Substitution with 2-furaldehyde is chemically inappropriate for these routes, as the 3-formyl substitution pattern is essential for the regio- and stereochemical outcomes of the Diels–Alder cycloadditions [3][4][5].

Isomer-Specific Analytical Method Development and Quality Control

Analytical chemistry laboratories developing HPLC, GC-MS, or spectrophotometric methods for the quantification of furanic aldehydes in food matrices (honey, apple cider, wine) require pure 3-furaldehyde reference standards to establish retention times, calibration curves, and detection limits. Validated RP-HPLC methods have been published for the simultaneous determination of 5-hydroxymethyl-2-furaldehyde, 2-furaldehyde, 3-furaldehyde, 2-furoic acid, and 3-furoic acid in honey. Additionally, the negative aniline acetate color test for 3-furaldehyde versus the positive response of 2-furaldehyde provides a simple bench-level differentiation method during analytical method verification [6][1].

Metal-Organic Framework (MOF)-Based Isomer Separation and Radical Stabilization Research

Materials chemistry research programs investigating host-guest chemistry, molecular recognition, or radical stabilization within porous frameworks should consider 3-furaldehyde as a model guest molecule. The demonstrated ability of Cd(II)-triazole MOFs to achieve complete separation of 2-furaldehyde and 3-furaldehyde under mild conditions, coupled with the stabilization of generated organic radicals for up to one month under ambient air, positions 3-furaldehyde as a valuable probe molecule for studying isomer-selective adsorption phenomena and radical confinement in crystalline porous materials [7].

Application
Selection Property
Validation Focus
Atmospheric chemistry modeling
Isomer-specific kinetic profile
Oxidative rate constant verification
Salvinorin A total synthesis
3-Formyl regioarchitecture
Diels–Alder stereochemical outcome
Analytical method development (furanic aldehydes)
Chromatographic retention behavior
Reference standard purity verification
MOF-based isomer separation research
Host-guest recognition selectivity
Isomer separation efficiency

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